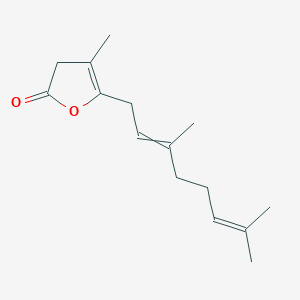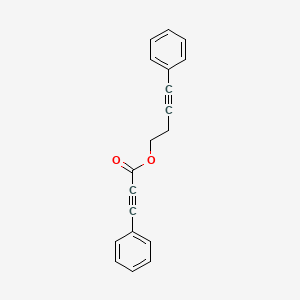
4-phenylbut-3-ynyl 3-phenylprop-2-ynoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-phenylbut-3-ynyl 3-phenylprop-2-ynoate is an organic compound with the molecular formula C({19})H({14})O(_{2}). It is a derivative of propynoic acid and is characterized by the presence of phenyl groups attached to both the butynyl and propynyl moieties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-phenylbut-3-ynyl 3-phenylprop-2-ynoate typically involves the esterification of 4-phenylbut-3-yn-1-ol with 3-phenylprop-2-ynoic acid. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) in an inert solvent such as dichloromethane. The reaction conditions are generally mild, with the reaction being conducted at room temperature .
Industrial Production Methods
This would include optimizing the reaction conditions to ensure high yield and purity, as well as implementing efficient purification techniques such as recrystallization or column chromatography .
Chemical Reactions Analysis
Types of Reactions
4-phenylbut-3-ynyl 3-phenylprop-2-ynoate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the triple bonds to double or single bonds, leading to the formation of alkenes or alkanes.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO(_4)) and chromium trioxide (CrO(_3)).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH(_4)) or hydrogen gas (H(_2)) in the presence of a palladium catalyst are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br(_2)) or nitric acid (HNO(_3)) under acidic conditions.
Major Products Formed
Oxidation: Formation of phenylbut-3-yn-2-one or phenylprop-2-ynoic acid derivatives.
Reduction: Formation of phenylbut-3-ene or phenylprop-2-ene derivatives.
Substitution: Formation of brominated or nitrated phenyl derivatives.
Scientific Research Applications
4-phenylbut-3-ynyl 3-phenylprop-2-ynoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 4-phenylbut-3-ynyl 3-phenylprop-2-ynoate involves its interaction with molecular targets such as enzymes or receptors. The compound’s triple bonds and phenyl groups allow it to form stable complexes with these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target molecule .
Comparison with Similar Compounds
Similar Compounds
4-phenylbut-3-ynal: A related compound with similar structural features but different functional groups.
3-phenylprop-2-ynoic acid: Shares the propynoic acid moiety but lacks the butynyl ester group.
Phenylacetylene: Contains a phenyl group attached to an acetylene moiety, similar to the propynyl group in 4-phenylbut-3-ynyl 3-phenylprop-2-ynoate.
Uniqueness
This compound is unique due to its combination of phenyl, butynyl, and propynyl groups, which confer distinct chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications .
Properties
CAS No. |
917894-66-7 |
|---|---|
Molecular Formula |
C19H14O2 |
Molecular Weight |
274.3 g/mol |
IUPAC Name |
4-phenylbut-3-ynyl 3-phenylprop-2-ynoate |
InChI |
InChI=1S/C19H14O2/c20-19(15-14-18-11-5-2-6-12-18)21-16-8-7-13-17-9-3-1-4-10-17/h1-6,9-12H,8,16H2 |
InChI Key |
SNBGWBKMGPQTTK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C#CCCOC(=O)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


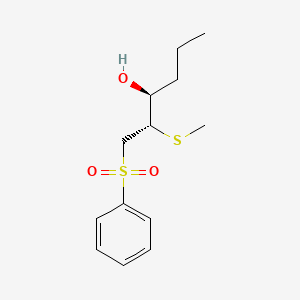
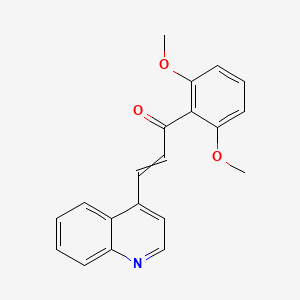
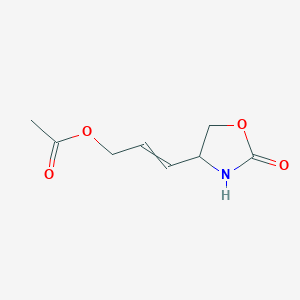
![Pyrrolo[2,1-f][1,2,4]triazin-6-ol, 4-ethoxy-5-methyl-](/img/structure/B12609069.png)
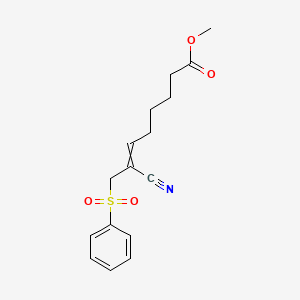
![N-Methyl-N-[(3-nitrophenyl)methyl]oxan-4-amine](/img/structure/B12609074.png)
![(3Z)-5-Ethynyl-3-[(3-ethynylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B12609075.png)



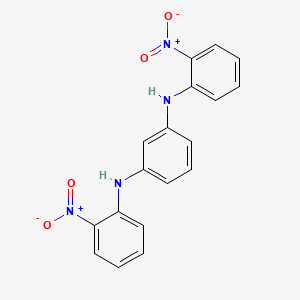
![2-(3-Oxo-3H-indol-2-yl)-1H-cyclopenta[b]naphthalene-1,3(2H)-dione](/img/structure/B12609112.png)
![3-Methoxy-N-[1-(4-methoxybenzoyl)cyclohexyl]-2-methylbenzamide](/img/structure/B12609118.png)
